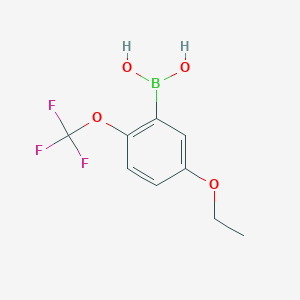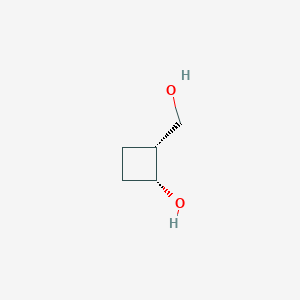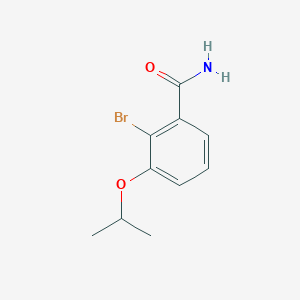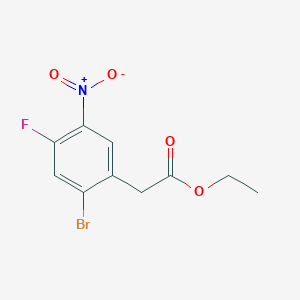![molecular formula C9H15BClNO2 B8123046 [4-(3-Aminopropyl)phenyl]boronic acid hydrochloride](/img/structure/B8123046.png)
[4-(3-Aminopropyl)phenyl]boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Aminopropyl)phenyl]boronic acid hydrochloride: is a boronic acid derivative with the molecular formula C9H15BClNO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Aminopropyl)phenyl]boronic acid hydrochloride typically involves the reaction of 4-bromophenylboronic acid with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(3-Aminopropyl)phenyl]boronic acid hydrochloride can undergo oxidation reactions to form corresponding boronic acid derivatives.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under mild conditions.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a catalyst in organic synthesis reactions.
Sensing: Employed in the development of sensors for detecting sugars and other biomolecules.
Biology:
Protein Labeling: Utilized in labeling proteins for biochemical studies.
Cell Imaging: Applied in cell imaging techniques to study cellular processes.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Therapeutics: Explored for potential therapeutic applications in treating diseases such as cancer.
Industry:
Material Science: Used in the development of advanced materials with unique properties.
Polymer Chemistry: Incorporated into polymers to enhance their functionality.
Mécanisme D'action
The mechanism of action of [4-(3-Aminopropyl)phenyl]boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and drug delivery. The compound targets specific molecular pathways and interacts with proteins and enzymes, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but lacks the aminopropyl group.
Pinacol Boronic Esters: Known for their stability and use in organic synthesis.
4-Bromophenylboronic Acid: A precursor in the synthesis of [4-(3-Aminopropyl)phenyl]boronic acid hydrochloride.
Uniqueness:
Functional Groups: The presence of the aminopropyl group in this compound provides additional reactivity and functionality compared to similar compounds.
Applications: Its unique properties make it suitable for a wider range of applications, including drug delivery and sensing.
Propriétés
IUPAC Name |
[4-(3-aminopropyl)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2.ClH/c11-7-1-2-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,1-2,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPFLIGOTRPHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCN)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B8122965.png)

![[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-4-phenylmethoxy-2-(phenylmethoxymethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B8122990.png)
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B8122998.png)
![1-[2-(4-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B8123002.png)
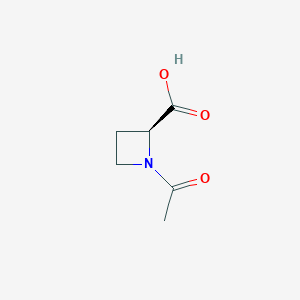
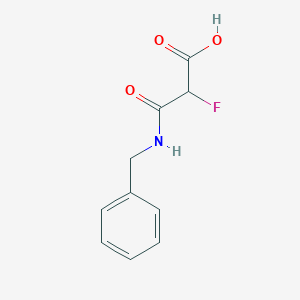

![[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B8123036.png)
![[2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid](/img/structure/B8123037.png)
